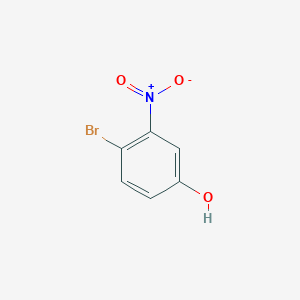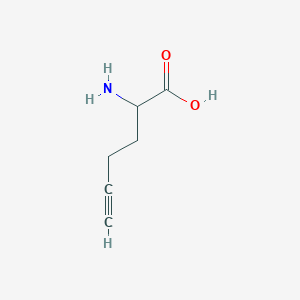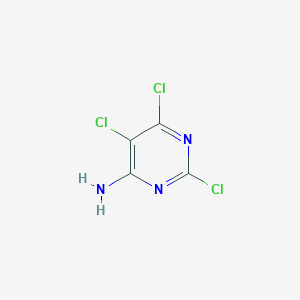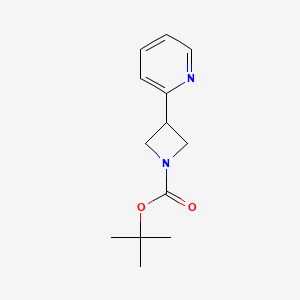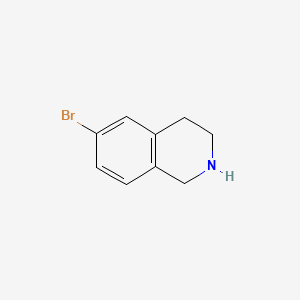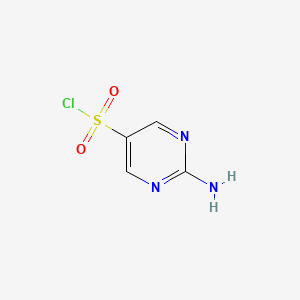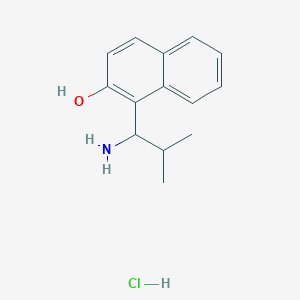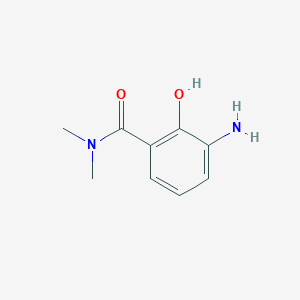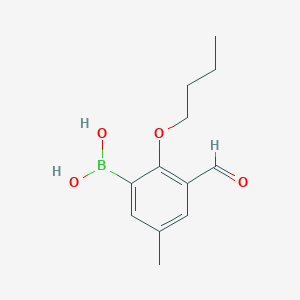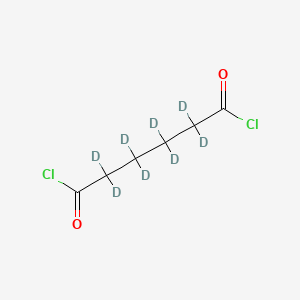![molecular formula C9H6BrNO3 B1287836 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 22721-17-1](/img/structure/B1287836.png)
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, commonly known as 6-Bromo-MBO, is a synthetic, heterocyclic compound. It is a member of the oxazine family and is used in a variety of scientific research applications. 6-Bromo-MBO has been found to possess a wide range of biochemical and physiological effects and has been used in a number of laboratory experiments.
Scientific Research Applications
Heterocyclic Transformations
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is involved in various heterocyclic transformations. For example, Singh, Aggarwal, and Kumar (1992) demonstrated its use in the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4-diones under phase-transfer catalytic conditions, highlighting its role in the synthesis of complex organic compounds (Singh, Aggarwal, & Kumar, 1992).
Synthesis of Pyrrolo[1,2-a][1,3,5]triazine Derivatives
Traynor and Wibberley (1974) investigated the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from 6-bromo-1,3,5-triazine-2,4-diones, indicating its application in the preparation of novel heterocyclic compounds (Traynor & Wibberley, 1974).
Role in Synthesizing Nitrogen-containing Heterocyclic Structures
Bogdanov and Mironov (2016) highlighted the importance of isatoic anhydride derivatives, including this compound, as building blocks for various nitrogen-containing heterocyclic structures like quinazolines, benzodiazepines, and quinolinones (Bogdanov & Mironov, 2016).
Antituberculotic Potential
Waisser et al. (1993) explored the antituberculotic potential of 3-phenyl-2H,4H-benz[e][1,3]oxazine-2,4-diones, derivatives of this compound, against strains like Mycobacterium tuberculosis, suggesting its relevance in medicinal chemistry (Waisser, Kubicová, Klimešová, & Odlerová, 1993).
Synthesis of Azo-linked Derivatives
Nikpassand, Fekri, and Pourahmad (2018) demonstrated the one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones using this compound, which could have applications in developing novel compounds with reduced environmental impact (Nikpassand, Fekri, & Pourahmad, 2018).
Safety and Hazards
The compound is classified under GHS07 for safety. It carries the hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The recommended precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The nature of these interactions often involves the formation of covalent bonds or strong non-covalent interactions, leading to the inhibition of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity and influencing downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, this compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and other signaling proteins, leading to changes in downstream cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and altering the levels of key metabolites in the cell . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Additionally, this compound can bind to serum proteins, such as albumin, which facilitates its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
6-bromo-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLNMPUIUGPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589796 | |
| Record name | 6-Bromo-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22721-17-1 | |
| Record name | 6-Bromo-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
